molecular formula C27H33N3O3S B13064938 Methyl (4-((2-amino-3-mercaptopropyl)amino)-2-(naphthalen-1-yl)benzoyl)-L-leucinate

Methyl (4-((2-amino-3-mercaptopropyl)amino)-2-(naphthalen-1-yl)benzoyl)-L-leucinate

Cat. No.: B13064938
M. Wt: 479.6 g/mol
InChI Key: XVWPFYDMUFBHBF-BIAFCPFJSA-N
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Description

Methyl (4-((2-amino-3-mercaptopropyl)amino)-2-(naphthalen-1-yl)benzoyl)-L-leucinate is a complex organic compound that features a combination of amino, mercapto, and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-((2-amino-3-mercaptopropyl)amino)-2-(naphthalen-1-yl)benzoyl)-L-leucinate typically involves multi-step organic reactions. The process may start with the preparation of the naphthalen-1-yl benzoyl intermediate, followed by the introduction of the amino and mercaptopropyl groups. The final step involves the esterification of L-leucine with the intermediate compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((2-amino-3-mercaptopropyl)amino)-2-(naphthalen-1-yl)benzoyl)-L-leucinate can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The amino and mercapto groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group would yield disulfides, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its amino and mercapto groups could facilitate binding to specific biological targets.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological molecules might make it a candidate for drug development, particularly in targeting specific diseases.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties might offer advantages in specific industrial processes.

Mechanism of Action

The mechanism by which Methyl (4-((2-amino-3-mercaptopropyl)amino)-2-(naphthalen-1-yl)benzoyl)-L-leucinate exerts its effects would depend on its interactions with molecular targets. The amino and mercapto groups could facilitate binding to enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other amino acid derivatives with naphthyl and mercapto groups. Examples could be:

  • Naphthylalanine derivatives
  • Mercaptopropyl amino acids
  • Benzoyl leucine esters

Uniqueness

What sets Methyl (4-((2-amino-3-mercaptopropyl)amino)-2-(naphthalen-1-yl)benzoyl)-L-leucinate apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness could make it particularly valuable in research and industrial applications.

Properties

Molecular Formula

C27H33N3O3S

Molecular Weight

479.6 g/mol

IUPAC Name

methyl (2S)-2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate

InChI

InChI=1S/C27H33N3O3S/c1-17(2)13-25(27(32)33-3)30-26(31)23-12-11-20(29-15-19(28)16-34)14-24(23)22-10-6-8-18-7-4-5-9-21(18)22/h4-12,14,17,19,25,29,34H,13,15-16,28H2,1-3H3,(H,30,31)/t19?,25-/m0/s1

InChI Key

XVWPFYDMUFBHBF-BIAFCPFJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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